molecular formula C22H23NO2 B11037506 3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide

3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11037506
M. Wt: 333.4 g/mol
InChI Key: JKCUGPBXFFGQBH-UHFFFAOYSA-N
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Description

    3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide: is a synthetic organic compound.

  • Its chemical formula is C24H23NO2.
  • The compound features a furan ring (5-phenylfuran-2-yl) attached to a propanamide group.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one approach involves coupling 5-phenylfuran-2-carboxylic acid with 4-isopropylbenzylamine via amide bond formation.

      Reaction Conditions: The reaction typically occurs under acidic or basic conditions, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

      Industrial Production: Industrial-scale production methods may involve continuous flow synthesis or batch processes.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and nucleophiles (for substitution) are relevant.

      Major Products: Products depend on the specific reaction; for example, reduction may yield an amine derivative.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and novel derivatives.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

      Targets: The compound may interact with enzymes, receptors, or cellular pathways.

      Pathways: It could modulate signaling cascades, gene expression, or metabolic pathways.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features (e.g., furan ring, isopropyl group).

      Similar Compounds: Related compounds include furan-based amides or analogs (e.g., benzofuran derivatives).

    Properties

    Molecular Formula

    C22H23NO2

    Molecular Weight

    333.4 g/mol

    IUPAC Name

    3-(5-phenylfuran-2-yl)-N-(4-propan-2-ylphenyl)propanamide

    InChI

    InChI=1S/C22H23NO2/c1-16(2)17-8-10-19(11-9-17)23-22(24)15-13-20-12-14-21(25-20)18-6-4-3-5-7-18/h3-12,14,16H,13,15H2,1-2H3,(H,23,24)

    InChI Key

    JKCUGPBXFFGQBH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3

    Origin of Product

    United States

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